20beta-Dihidrocortisona

Descripción general

Descripción

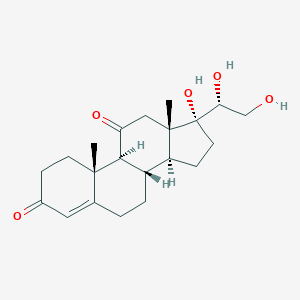

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E is a steroidal compound with significant biological activity It is a derivative of pregnane, a steroid nucleus, and features multiple hydroxyl groups and a ketone group

Aplicaciones Científicas De Investigación

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mecanismo De Acción

Target of Action

20beta-Dihydrocortisone, also known as Reichstein’s substance U, is a metabolite of cortisol . Its primary target is the glucocorticoid receptor . This receptor mediates many of the body’s responses to glucocorticoids, which are steroids that reduce inflammation and immune response .

Mode of Action

20beta-Dihydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The biochemical pathways affected by 20beta-Dihydrocortisone are those regulated by glucocorticoids. These include pathways involved in immune response, inflammation, carbohydrate metabolism, protein catabolism, and others .

Pharmacokinetics

Studies on hydrocortisone, a related compound, show that it has high bioavailability and is well-absorbed after oral administration . Hydrocortisone’s clearance and volume of distribution show large inter-individual variation, leading to a wide range of exposure levels . It’s reasonable to expect that 20beta-Dihydrocortisone may have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The result of 20beta-Dihydrocortisone’s action is a decrease in inflammation and immune response . This is due to its effects on gene expression, which lead to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Action Environment

The action of 20beta-Dihydrocortisone, like other glucocorticoids, can be influenced by various environmental factors. These may include the presence of other hormones, the state of the immune system, and individual genetic factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:

Hydroxylation Reactions: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Oxidation Reactions: Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Protection and Deprotection Steps: Use of protecting groups to shield reactive hydroxyl groups during intermediate steps, followed by deprotection to reveal the final functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled addition of reagents and precise temperature control.

Continuous Flow Reactors: For efficient and scalable production, minimizing reaction times and improving yields.

Análisis De Reacciones Químicas

Types of Reactions

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups using reagents like sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, ethers.

Comparación Con Compuestos Similares

Similar Compounds

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E: Unique due to its specific hydroxylation pattern and biological activity.

Pregnenolone: A precursor in the biosynthesis of other steroid hormones, lacks the specific hydroxylation pattern.

Cortisol: A glucocorticoid with similar structural features but different functional groups and biological effects.

Uniqueness

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct biological activities and make it a valuable compound for research and therapeutic applications.

Actividad Biológica

4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE, also known as 20beta-hydroxycortisone, is a steroid compound with significant biological activity. It is characterized by three hydroxyl groups at positions 17, 20, and 21, and ketone functionalities at positions 3 and 11. This unique structure influences its interaction with biological systems, particularly in the context of endocrine functions and therapeutic applications.

- Molecular Formula : C21H30O5

- Molecular Weight : 362.46 g/mol

- Melting Point : Approximately 588.2 ± 50.0 °C

- Density : About 1.28 ± 0.1 g/cm³

4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE primarily functions as a glucocorticoid hormone, exerting its effects through interaction with glucocorticoid receptors (GRs). This interaction leads to alterations in gene expression that mediate various biological processes, including:

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating immune responses.

- Immunosuppressive Activity : It plays a role in suppressing immune system functions, making it relevant in managing autoimmune diseases and transplant rejection.

The biological effects are largely attributed to its ability to modulate transcription factors involved in inflammation and immune responses.

Comparative Analysis with Related Compounds

The following table compares the structural and functional characteristics of 4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE with other steroid compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cortisone | High | Ketone at position 20 (not hydroxyl) |

| Dexamethasone | Moderate | Contains a fluorine atom enhancing potency |

| Prednisolone | High | Additional double bond at position 1 |

| Trihydroxypregnene | High | Different hydroxylation pattern |

4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DIONE is unique due to its specific arrangement of hydroxyl groups which significantly influences its biological activity compared to other steroids.

Case Studies and Clinical Applications

Recent studies have focused on the therapeutic potential of this compound in various medical conditions:

- Chronic Inflammatory Diseases : Research indicates that glucocorticoids like 4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DIONE can effectively reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Adrenal Insufficiency : As a mineralocorticoid hormone, it plays a crucial role in regulating electrolyte balance and blood pressure, making it significant in treating adrenal insufficiency.

- Cancer Therapeutics : Investigations into its anti-cancer properties have shown promise in modulating tumor growth through its immunosuppressive effects.

Synthesis Methods

The synthesis of 4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DION E typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:

- Hydroxylation Reactions : Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

- Oxidation Reactions : Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate (PCC).

- Protection/Deprotection Steps : Use of protecting groups during intermediate steps followed by deprotection to reveal final functional groups.

These methods allow for the production of the compound with high purity and yield.

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIDABJJGYNJTK-GNIMZFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538489 | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-59-6 | |

| Record name | 20beta-Hydroxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 20β-Dihydrocortisone fit into the broader picture of cortisol metabolism, particularly in individuals with cirrhosis?

A1: Research indicates that 20β-Dihydrocortisone, alongside its 20α epimer (cortolone), represents a significant product of cortisol metabolism in the liver. Studies using radiolabeled cortisol ((14)C-cortisol) in patients with cirrhosis revealed a distinct metabolic shift. These patients exhibited reduced conversion of cortisone to tetrahydrocortisone and a concurrent increase in the production of 20-ketone reduced metabolites, including Reichstein's Substances U and epi-U, which are further metabolized into cortolones []. This altered metabolic pattern is attributed to decreased A-ring reduction of cortisone and a compensatory increase in 20-ketone reduction [].

Q2: Can the altered cortisol metabolism observed in cirrhosis be replicated in individuals with normal liver function?

A2: Yes, administration of norethandrolone (17-ethyl-19-nortestosterone) to individuals with normal liver function successfully mimicked the abnormal cortisol metabolism seen in cirrhosis []. This suggests that factors inducing cholestasis, a common feature in cirrhosis, might contribute to the distinctive cortisol metabolite profile observed in this disease [].

Q3: Does 20β-Dihydrocortisone serve as a direct indicator of cortisol administration in horses?

A3: While not a direct indicator itself, 20β-Dihydrocortisone plays a role in detecting cortisol administration in horses. Research suggests that monitoring the urinary concentration of 20β-dihydrocortisol, a metabolite of cortisol and a precursor to 20β-Dihydrocortisone, provides a more sensitive method for detecting cortisol administration compared to solely measuring cortisol levels. This increased sensitivity is due to the extended time frame during which elevated 20β-dihydrocortisol levels can be detected in urine [].

Q4: How does glycyrrhetinic acid impact the balance between cortisol and cortisone, and how does this relate to 20β-Dihydrocortisone?

A4: Glycyrrhetinic acid, a component of licorice, inhibits the enzyme 11β-hydroxysteroid dehydrogenase, responsible for converting cortisol to cortisone []. This inhibition disrupts the balance between these two hormones, leading to an accumulation of cortisol and consequently, its metabolites like 20β-Dihydrocortisone. Measuring the ratio of cortisol to cortisone, as well as the ratio of their respective 20-dihydro metabolites, offers a non-invasive method for assessing 11β-hydroxysteroid dehydrogenase activity in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.